1-(2-溴苯基)-N1,N1-二甲基乙烷-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine derivatives has been explored in various contexts. For instance, a derivative, N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine, was synthesized and modified on ring B to produce compounds with high binding affinity and selectivity to the human brain serotonin transporter (SERT) . Another study reported the synthesis of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, confirming its structure through various spectroscopic methods and demonstrating its effectiveness in controlling weeds in winter oilseed rape . Additionally, complexes such as bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) have been prepared, showcasing the versatility of bromophenyl-based ligands in coordination chemistry .

Molecular Structure Analysis

The molecular structure of bromophenyl-based compounds is crucial for their biological and chemical properties. The crystal and molecular structure of bromotricarbonyl(N,N'-dimethylethane-1,2-diamine)rhenium(I) revealed that the bromine atom is positioned cis to both donor nitrogen atoms, with the methyl groups of the ligand positioned away from the bromine atom . This arrangement can influence the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of bromophenyl compounds is highlighted in various chemical reactions. For example, the palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation via successive C-C and C-H bond cleavages, producing tetraarylethanes and diarylisochromanones . The formation of bromine atom complexes with bromoalkanes, as observed in the pulse radiolysis of dibromomethane and other brominated compounds, further demonstrates the reactivity of bromine atoms in forming complexes with various organic substrates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine derivatives are influenced by their molecular structure. The high binding affinity of certain derivatives to SERT suggests that the steric and electronic properties of the bromophenyl group play a significant role in molecular recognition . The herbicidal activity of N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, along with its low mammalian toxicity and favorable environmental profile, indicates that the bromophenyl moiety can impart desirable properties for agricultural applications . The complexation behavior of bromine atoms, as seen in the formation of bromine atom complexes with bromoalkanes, also reflects the chemical properties of bromophenyl compounds .

科学研究应用

分子内甲基迁移

在分子内甲基迁移的研究中,研究人员关注了质子化的N,N′-二甲基丙烷-1,3-二胺和N,N′-二甲基乙烷-1,2-二胺的机制,这些与感兴趣的结构密切相关。通过串联质谱技术探索这一过程,揭示了驱动这些迁移的高能量机制的见解,这可能对理解相关化合物的反应性和稳定性,包括1-(2-溴苯基)-N1,N1-二甲基乙烷-1,2-二胺 (Zhang, Yao, & Guo, 2008),具有重要意义。

荧光铜(II)络合物

关于荧光混合配体铜(II)络合物的研究,涉及N,N′-二甲基乙烷-1,2-二胺衍生物,突显了它们在DNA结合、核酸酶活性和对癌细胞的细胞毒性方面的潜在应用。由于这些络合物能够与DNA结合并表现出细胞毒性效果,这些络合物显示出作为治疗剂的重要潜力,可能为新的癌症治疗铺平道路 (Jaividhya et al., 2015)。

胶体稳定剂

从与N,N-二甲基乙烷-1,2-二胺反应得到的水溶性2-氨基甲亚甲基-1,3-二酮化合物的合成,引入了一种稳定硫化镉和锌胶体的新方法。这些稳定剂在防止硫化镉和锌胶体的聚集中发挥着至关重要的作用,为纳米技术和材料科学的潜在进展提供了可能 (Bazhin et al., 2013)。

一氧化氮传感器

使用N-供体配体的铜(II)络合物开发一氧化氮传感器,包括N,N′-二甲基乙烷-1,2-二胺,突显了这些化合物在生物医学研究中的实用性。通过与一氧化氮的相互作用,这些传感器可以促进对各种生物背景下一氧化氮的监测和研究,为一氧化氮在生理和病理过程中的作用提供见解 (Kumar, Kalita, & Mondal, 2013)。

CO2吸收动力学

对二胺类化合物(如N,N-二甲基乙烷-1,2-二胺)水溶液中CO2吸收的平衡溶解度和反应动力学的研究揭示了对碳捕集技术的重要影响。了解这些动力学和溶解度参数可以提高CO2捕集过程的效率和有效性,有助于减缓气候变化的影响 (Zheng et al., 2020)。

安全和危害

未来方向

属性

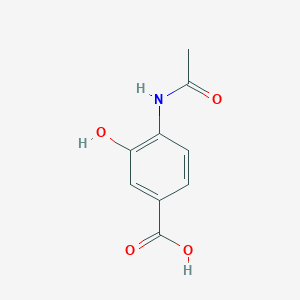

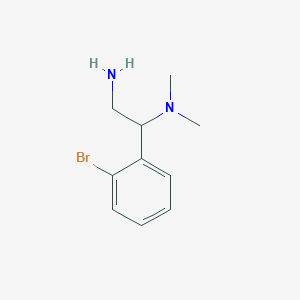

IUPAC Name |

1-(2-bromophenyl)-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-5-3-4-6-9(8)11/h3-6,10H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANADQCLSKSEOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)